molecular formula C14H19NO5 B3146454 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid CAS No. 59937-42-7

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B3146454
CAS No.: 59937-42-7
M. Wt: 281.30 g/mol
InChI Key: ZVAFCKLQJCZGAP-GHMZBOCLSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid is a chiral β-amino acid derivative characterized by:

  • Molecular formula: C₁₄H₁₉NO₅
  • Molecular weight: 281.30 g/mol
  • CAS number: 59937-42-7 .
  • Stereochemistry: The (2R,3R) configuration ensures distinct spatial arrangement, critical for biological activity and synthetic utility.
  • Functional groups: A tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a hydroxyl group at position 2, and a phenyl substituent at position 2.

This compound is widely used in peptide synthesis and medicinal chemistry due to its stability under acidic conditions (Boc group) and stereochemical precision .

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFCKLQJCZGAP-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)[C@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654582
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-42-7
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group and the phenyl group are introduced through subsequent steps involving selective functional group transformations and stereoselective reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxyl and phenyl groups contribute to the compound’s reactivity and binding affinity with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Substituent-Based Comparison
Compound Name Substituent on Phenyl Ring CAS Number Molecular Formula Molecular Weight Key Reference
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid 2-CF₃ 1217762-48-5 C₁₅H₁₈F₃NO₅ 349.30
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-OCH₃ 1217648-00-4 C₁₅H₂₁NO₆ 311.33
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl 1217602-85-1 C₁₈H₂₁NO₅ 331.36

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity (pKa ~3.49 predicted) compared to electron-donating groups (e.g., -OCH₃ in ), influencing solubility and reactivity in coupling reactions.
  • Bulkier substituents (e.g., naphthalen-2-yl in ) reduce crystallinity, often yielding oils instead of solids, complicating purification .

Stereochemical and Functional Group Modifications

Table 2: Stereochemical and Functional Group Comparisons
Compound Name Configuration Functional Group Modifications Yield (%) [α]²⁰D (c, solvent) Reference
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-phenylpropanoic acid (2R,3R) None (parent compound) 85 −14.2° (c 0.77, MeOH)
(2S,3S)-3-((Boc)amino)-2-hydroxy-3-phenylpropanoic acid (2S,3S) Mirror stereochemistry 65–71 +19.2° to −90.2°
(R)-3-((Boc)amino)-2-phenylpropanoic acid (R) Lacks hydroxyl group at position 2 72 N/A
(2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoic acid (2R,3S) Boc replaced by benzamido group 45 N/A

Key Observations :

  • Stereochemical inversion (e.g., (2S,3S) vs. (2R,3R)) drastically alters optical rotation and diastereomeric ratios (dr 94:6 in vs. 65–71% yields for (2S,3S) in ).
  • Removal of the hydroxyl group (e.g., in ) simplifies synthesis but reduces hydrogen-bonding capacity, impacting binding in peptide targets.

Key Observations :

  • Chiral triflate ester coupling () achieves high diastereoselectivity (dr 94:6) but requires meticulous chromatography.
  • Rhodium-catalyzed methods () offer scalability but depend on costly chiral resolving agents.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, commonly referred to as Boc-L-tyrosine, is an amino acid derivative that has garnered attention in various fields of biological research. Its structural properties contribute to its potential applications in pharmaceuticals, biochemistry, and material sciences.

  • Molecular Formula : C14_{14}H19_{19}NO5_5
  • Molecular Weight : 281.30 g/mol
  • CAS Number : 59937-42-7

Biological Activity Overview

Boc-L-tyrosine exhibits several biological activities that make it a valuable compound in research and therapeutic applications:

  • Antimicrobial Properties : Research indicates that derivatives of 2-hydroxy-3-phenylpropionic acid possess antimicrobial activity against various Gram-positive and some Gram-negative bacteria. This suggests potential use in developing antibiotics or antimicrobial agents .
  • Neuroprotective Effects : The compound is involved in the synthesis of neurotransmitters and may play a role in neuroprotection. Its structural similarity to neurotransmitters allows it to interact with biological pathways related to neurological functions .
  • Pharmaceutical Applications : Boc-L-tyrosine serves as a building block in the synthesis of pharmaceuticals targeting neurological disorders and other diseases. Its ability to modify the pharmacokinetic properties of drugs makes it a candidate for drug development .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that Boc-L-tyrosine derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing a promising therapeutic index for these compounds .
  • Neuroprotective Studies : In vitro studies indicated that Boc-L-tyrosine could enhance neuronal survival under oxidative stress conditions, suggesting its potential as a neuroprotective agent in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and some Gram-negative bacteria
NeuroprotectiveEnhances neuronal survival under oxidative stress
Pharmaceutical UseBuilding block for drug synthesis targeting neurological disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid
Reactant of Route 2
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

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